Betulin 28-acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-3a-yl]methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H52O3/c1-20(2)22-11-16-32(19-35-21(3)33)18-17-30(7)23(27(22)32)9-10-25-29(6)14-13-26(34)28(4,5)24(29)12-15-31(25,30)8/h22-27,34H,1,9-19H2,2-8H3/t22-,23+,24-,25+,26-,27+,29-,30+,31+,32+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDHMMQVMNVWPV-VFUWXHBOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)COC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)COC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H52O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Overview of Lupane Type Triterpenoids in Biomedical Science
Lupane-type triterpenoids, characterized by a five-ring carbon skeleton, are secondary metabolites found in various plants. nih.govmdpi.com Prominent members of this family include lupeol (B1675499), betulin (B1666924), and betulinic acid. nih.gov These compounds have demonstrated a wide array of biological activities, making them a focal point of biomedical research. nih.govnih.gov
Research has highlighted the significant anti-inflammatory and anti-cancer properties of lupane-type triterpenoids. nih.govrsc.org For instance, lupeol has been shown to possess anti-inflammatory and anti-cancer capabilities. rsc.org Similarly, betulin and its derivatives have been investigated for their potential in managing inflammatory conditions and various cancers. caymanchem.comnih.gov Their mechanism of action often involves the modulation of key signaling pathways related to inflammation and cell death, such as NF-κB. nih.gov The broad spectrum of bioactivity has positioned lupane-type triterpenoids as promising candidates for the development of new therapeutic agents. nih.gov
Academic Significance of Betulin and Its Semi Synthetic Derivatives
Betulin (B1666924), a lupane-type pentacyclic triterpenoid (B12794562), is abundantly found in the bark of birch trees. mdpi.comscielo.br Its availability and the presence of reactive hydroxyl groups at the C-3 and C-28 positions make it an ideal starting material for chemical modifications. termedia.pl While betulin itself exhibits biological activities, including anticancer and anti-inflammatory effects, its low solubility and bioavailability have spurred the development of semi-synthetic derivatives to improve its therapeutic profile. nih.govtermedia.plnih.gov
The chemical modification of betulin has led to a plethora of derivatives with enhanced or novel biological activities. mdpi.com For example, the oxidation of betulin to betulinic acid results in a compound with potent anti-HIV and anti-cancer properties. rsc.orgtinkoffjournal.ru Further modifications at the C-3 and C-28 positions have yielded derivatives with improved cytotoxicity against various cancer cell lines. nih.govmdpi.com This extensive research into betulin's derivatives underscores its importance as a versatile scaffold in medicinal chemistry for the discovery of new drug leads. mdpi.com
Rationale for Research Focus on Betulin 28 Acetate
Regioselective Acetylation of Betulin to this compound
The synthesis of this compound hinges on the regioselective acetylation of betulin, a process that leverages the differential reactivity of the primary hydroxyl group at the C-28 position over the secondary hydroxyl group at the C-3 position. mdpi.com
Direct Acetylation Pathways and Reaction Conditions
Direct acetylation of betulin is a common method to produce this compound. smolecule.com This transformation is typically achieved by reacting betulin with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. smolecule.comontosight.ai The choice of catalyst and reaction conditions plays a crucial role in the selectivity and yield of the desired product.
One established method involves the use of acetic anhydride in the presence of a base like pyridine (B92270), which also acts as a solvent. mdpi.comscielo.br Another approach utilizes imidazole (B134444) as a catalyst in a solvent like dry chloroform. mdpi.com Researchers have also explored pyridine-free conditions, conducting the acetylation in boiling acetic anhydride to avoid the use of the toxic solvent. mdpi.com The reaction of betulin with acetic anhydride can lead to two main products: 28-acetylbetulin (this compound) and 3,28-diacetylbetulin, with the yield of each depending on the specific synthesis conditions. mdpi.com
| Acetylating Agent | Catalyst/Solvent | Key Conditions | Product(s) | Yield | Reference(s) |
| Acetic Anhydride | Pyridine, Dichloromethane (B109758) | Room temperature, 24 h | This compound | 77% | mdpi.com |
| Acetic Anhydride | Imidazole, Chloroform | Not specified | This compound | Not specified | mdpi.com |
| Acetic Anhydride | Pyridine, 4-dimethylaminopyridine (B28879) (DMAP) | 0 °C to room temperature, 6 h | 3,28-diacetylbetulin | 80% | scielo.br |
| Acetic Anhydride | Acetic Acid | Reflux, 2-5 h | Betulin-3,28-diacetate | Not specified | mdpi.comnih.gov |
| Acetic Anhydride | None (solvent-free) | Boiling | Acetylated triterpenes | Not specified | mdpi.com |
Synthesis of Mono- and Di-acetylated Betulin Intermediates
The synthesis of acetylated betulin derivatives often results in a mixture of mono- and di-acetylated products. mdpi.com The primary mono-acetylated product is typically this compound, owing to the higher reactivity of the primary hydroxyl group at the C-28 position. mdpi.com 3,28-diacetylbetulin is the other major product formed during these reactions. mdpi.com
Selective synthesis of Betulin 3-acetate, another mono-acetylated intermediate, can be achieved through a multi-step process. This involves first producing 3,28-diacetylbetulin, followed by selective deacetylation at the C-28 position. For instance, treatment of 3,28-diacetylbetulin with titanium propoxide in isopropyl alcohol can yield Betulin 3-acetate. scielo.br Another method for selective deacetylation utilizes aluminum isopropoxide. mdpi.comnih.gov
Targeted Chemical Modifications at the C-3 Position of this compound
With the primary hydroxyl group at C-28 protected as an acetate, the secondary hydroxyl group at the C-3 position becomes a prime target for further chemical modifications. mdpi.com
Esterification Reactions and Diverse Functional Group Introduction
Esterification is a widely used strategy to introduce a variety of functional groups at the C-3 position of this compound, leading to novel derivatives with potentially enhanced biological activities. The Steglich esterification, which employs N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst, is a common method for these transformations. mdpi.commdpi.com This reaction is typically carried out in an anhydrous solvent such as dichloromethane under mild conditions. mdpi.commdpi.com
This method has been successfully used to introduce various acyl groups, including those with alkenyl and alkynyl functionalities. mdpi.commdpi.com For example, the reaction of this compound with acrylic acid under Steglich conditions yields the corresponding 3-alkenyl derivative. mdpi.com Similarly, but-2-ynoic acid can be coupled to the C-3 position to create an alkynyl derivative. mdpi.com
| Reagents | Key Conditions | Introduced Functional Group | Yield | Reference(s) |
| Acrylic acid, DCC, DMAP | Dry dichloromethane, 0 °C to room temperature, 24 h | Alkenyl (prop-2-enoyl) | 68% | mdpi.com |
| But-2-ynoic acid, DCC, DMAP | Dry dichloromethane, -5 °C to room temperature | Alkynyl (but-2-ynoyl) | Not specified | mdpi.com |
Design and Synthesis of Alkenyl and Lipoate Derivatives
The introduction of alkenyl groups at the C-3 position of this compound has been shown to be a viable synthetic route. As mentioned, the Steglich esterification with acrylic acid provides a direct pathway to these derivatives. mdpi.com
While the direct synthesis of lipoate derivatives of this compound is not explicitly detailed in the provided context, the general applicability of the Steglich esterification suggests that lipoic acid could be similarly coupled to the C-3 hydroxyl group. This would involve reacting this compound with lipoic acid in the presence of DCC and DMAP.
Derivatization at the C-28 Position and Other Core Scaffold Modifications
While the initial focus is often on the C-3 position after the formation of this compound, the C-28 position can also be further modified. Additionally, other parts of the betulin core scaffold can be altered to create a diverse range of derivatives.
One approach to modifying the C-28 position involves the synthesis of hydrazone derivatives. This can be achieved by first oxidizing the C-28 hydroxymethyl group to an aldehyde, followed by condensation with a hydrazine (B178648) derivative. scielo.br For example, 28-hydrazonomethyl-betulin can be synthesized and then reacted with various aldehydes to produce a series of betulin-28-hydrazone derivatives. scielo.br
Furthermore, the core structure of betulin can be modified through glycosylation. For instance, 28-O-acetylbetulin has been used as a substrate for mannosylation to afford monomannosides. rsc.org
Synthesis of Indole-Functionalized Betulin Derivatives
The chemical modification of the betulin scaffold by introducing an indole (B1671886) moiety has been a strategy to develop compounds with potential anticancer activity. researchgate.net In one approach, the synthesis of 28-indole-betulin derivatives was achieved by targeting the C-28 position of the betulin molecule. researchgate.net This involves an acylation reaction of betulin or 3-acetyl betulin with indolyl acetic acid. nih.gov The process, conducted at room temperature, utilizes the Steglich esterification method with N,N′-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane as the solvent. nih.gov This method effectively combines the betulin skeleton with the heterocyclic indole system, resulting in derivatives like lup-20(29)-ene-3-ol-28-yl 2-(1H-indol-3-yl)acetate. researchgate.netnih.gov
Research has shown that these indole-functionalized derivatives exhibit notable cytotoxic activity against various human cancer cell lines. researchgate.netnih.gov For instance, MCF-7 breast cancer cells have shown particular sensitivity to these compounds. researchgate.netmdpi.com Studies indicate that the derivative with a free hydroxyl group at the C-3 position can arrest the cell cycle in the G1 phase and induce apoptosis. researchgate.net Interestingly, the presence of an acetyl group at the C-3 position, as opposed to a free hydroxyl group, was found to be less favorable for the anticancer effects of these indole-functionalized derivatives. mdpi.com In silico analyses have also suggested that these derivatives are bioactive molecules with good intestinal absorption and relatively low toxicity. researchgate.net
Table 1: Synthesis and Activity of Indole-Functionalized Betulin Derivatives
| Compound Name | Starting Material(s) | Key Reagents/Conditions | Biological Activity Highlights | Reference(s) |
|---|---|---|---|---|
| 28-Indole-betulin derivatives | Betulin, 3-acetyl betulin, Indolyl acetic acid | DCC, DMAP, Anhydrous dichloromethane, Steglich esterification | Active against various cancer cell lines, particularly MCF-7 breast cancer cells. researchgate.netmdpi.com | nih.gov |
| lup-20(29)-ene-3-ol-28-yl 2-(1H-indol-3-yl)acetate | Betulin, Indolyl acetic acid | DCC, DMAP | Induces G1 phase arrest and apoptosis in MCF-7 cells. researchgate.net | researchgate.netnih.gov |
Preparation of Hydrazone and Thiosemicarbazone Derivatives
The synthesis of hydrazone and thiosemicarbazone derivatives of betulin represents another avenue for creating potentially bioactive compounds. The general strategy involves the modification of the C-28 position of betulin. nih.gov
A common synthetic route begins with the acetylation of both hydroxyl groups of betulin using acetic anhydride in pyridine to form 3,28-diacetylbetulin. nih.govscielo.br This is followed by selective deacetylation at the C-28 position using titanium(IV) isopropoxide in isopropyl alcohol. nih.govscielo.br The resulting 3-O-acetyl-betulin is then oxidized at the C-28 hydroxyl group to a carbonyl group using pyridinium (B92312) chlorochromate (PCC) in dichloromethane. nih.gov Subsequent deacetylation at C-3 with sodium hydroxide (B78521) yields the key intermediate, betulinic aldehyde. nih.gov
Betulinic aldehyde can then be reacted with hydrazine hydrate (B1144303) in ethanol (B145695) to form betulin hydrazone. mdpi.comscite.ai This hydrazone serves as a precursor for a variety of derivatives. For instance, reaction with differently substituted phenylisocyanates and phenylthioisocyanates leads to the formation of semicarbazone and thiosemicarbazone derivatives, respectively. mdpi.com Another approach involves reacting betulinic aldehyde hydrazone with various aldehydes to create a different series of derivatives. scielo.brmdpi.com
These derivatives have been evaluated for their cytotoxic effects. For example, certain semicarbazone and thiosemicarbazone derivatives have shown higher activity against colorectal cancer (HCT-116) and hepatocellular carcinoma (HepG2) cell lines compared to the parent compound, betulin. mdpi.com Similarly, hydrazide and hydrazine derivatives containing specific substituents, such as a 4-trifluoromethylphenyl group or a pyridine ring, have demonstrated notable activity against these cancer cell lines. mdpi.com
Table 2: Synthesis of Betulin-Derived Hydrazones and Thiosemicarbazones
| Derivative Type | Synthetic Precursor | Key Reaction Step(s) | Example Derivatives | Reference(s) |
|---|---|---|---|---|
| Semicarbazones | Betulin hydrazone | Reaction with phenylisocyanates | 20a–g | mdpi.com |
| Thiosemicarbazones | Betulin hydrazone | Reaction with phenylthioisocyanates | 21a–g | mdpi.com |
| Hydrazide-hydrazones | Betulinic aldehyde | Reaction with hydrazides | 22a–i | mdpi.com |
| Hydrazine derivatives | Betulinic aldehyde hydrazone | Reaction with aldehydes | 23a–o | mdpi.com |
Introduction of Phosphonate (B1237965) Moieties
The introduction of phosphonate groups into the betulin structure has been explored to enhance its biological activity. nih.govnih.gov These modifications typically target the isopropenyl group at the C-19 position or the hydroxyl group at C-28. nih.govmdpi.comdntb.gov.ua
One synthetic strategy involves the Michaelis-Arbuzov reaction. Starting from 3β,28-diacetoxy-30-bromo-lup-20(29)-ene, which is obtained from betulin, a reaction with triethyl phosphite (B83602) yields a betulin phosphonate derivative with the phosphonate group at the C-30 position. nih.gov Further modifications can be made after the deprotection of the hydroxyl groups at C-3 and C-28. nih.gov Another approach focuses on introducing the phosphonate group at the C-29 position, leading to E and Z isomers. nih.gov
Phosphonate moieties have also been introduced at the C-28 position. This can be achieved through a deprotonation/alkylation sequence on the carboxylic acid of betulinic acid, using (dimethoxyphosphoryl)methyl trifluoromethanesulfonate (B1224126) as the alkylating agent. dntb.gov.ua Following this, demethylation with trimethylsilyl (B98337) iodide (TMSI) and transformation into disodium (B8443419) salts can improve water solubility. dntb.gov.ua
The resulting phosphonate derivatives have been tested for their antiproliferative activity against various cancer cell lines. nih.govmdpi.com Studies have shown that introducing a phosphonate group to the isopropenyl moiety can increase activity against human breast cancer (T47D) and melanoma (C32) cell lines. nih.govnih.gov The position of the phosphonate group appears to be crucial, with derivatives having this substituent at C-29 showing higher activity than those with it at C-30 against T47D and glioblastoma (SNB-19) cells. nih.gov Some phosphonate derivatives have also demonstrated antiviral activity. mdpi.com
Table 3: Synthesis of Betulin Phosphonate Derivatives
| Derivative | Starting Material | Key Reaction | Position of Phosphonate Group | Reference(s) |
|---|---|---|---|---|
| 3β,28-diacetoxy-30-diethoxyphosphoryl-lup-20(29)-ene | 3β,28-diacetoxy-30-bromo-lup-20(29)-ene | Michaelis-Arbuzov reaction | C-30 | nih.govnih.gov |
| 29-phosphonate betulin derivatives | 3β,28-diacetoxy-30-bromo-lup-20(29)-ene | Allyl-vinyl isomerization | C-29 | nih.gov |
| C-28 phosphonate derivatives | Betulinic acid | Deprotonation/alkylation | C-28 | dntb.gov.ua |
Halogenation and Oxidation Reactions
Halogenation and oxidation reactions are fundamental chemical transformations applied to betulin to create a variety of derivatives with altered properties and potential for further functionalization. mdpi.com
Oxidation of betulin can be selectively targeted to its different reactive sites. The primary hydroxyl group at C-28 can be oxidized to form betulinic aldehyde or further to betulinic acid. sibran.rursc.org Reagents like pyridinium chlorochromate (PCC) or pyridinium dichromate (PDC) are often used for this purpose. rsc.org For instance, oxidation with PDC in dimethylformamide can yield a mixture of betulinic and betulonic acids, as well as their corresponding aldehydes. sibran.ru The use of chromium(VI)-containing reagents, such as the Jones reagent, can lead to the formation of betulonic acid. sibran.ru More selective oxidation to betulinic aldehyde can be achieved using PCC or PDC in the presence of a phase transfer catalyst. rsc.org Another method involves the use of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in combination with sodium hypochlorite (B82951) and sodium chlorite. rsc.org The isopropenyl group can also be oxidized, for example, using m-chloroperoxybenzoic acid (m-CPBA) to introduce a hydroxyl group at C-30. mdpi.com
Halogenation, particularly bromination, has also been investigated. The reaction of betulin with bromine can lead to an oxidized bromoderivative, 29,30-dibromoallobetulin, which is a rearranged product. nsc.ru This reaction introduces bromine atoms that can serve as handles for further synthetic transformations. nsc.ru Allylic bromination using N-bromosuccinimide has also been reported. sibran.ru
Table 4: Halogenation and Oxidation Products of Betulin
| Reaction Type | Reagent(s) | Product(s) | Reference(s) |
|---|---|---|---|
| Oxidation | Pyridinium dichromate (PDC) | Betulinic aldehyde, Betulonic aldehyde, Betulinic acid, Betulonic acid | sibran.rursc.org |
| Oxidation | Jones reagent (CrO₃/H₂SO₄) | Betulonic acid | sibran.ru |
| Oxidation | TEMPO/NaClO₂/NaOCl | Betulinic aldehyde, Betulinic acid | rsc.org |
| Oxidation | m-Chloroperoxybenzoic acid (m-CPBA) | 3,28-Diacetyl-30-hydroxybetulin | mdpi.com |
| Bromination | Bromine (Br₂) | 29,30-Dibromoallobetulin | nsc.ru |
| Bromination | N-Bromosuccinimide (NBS) | Brominated ester, Allobetulin rearrangement product | sibran.ru |
Biotechnological and Biotransformation Approaches for this compound Analogues
Microbial Bioconversion of Betulin to Oxidized Derivatives
Microbial biotransformation presents an alternative to chemical synthesis for producing oxidized derivatives of betulin, such as betulinic acid and betulone. scite.aithescipub.com Various microorganisms, including fungi and bacteria, have been shown to catalyze these conversions. thescipub.com
Fungi, in particular, have been extensively studied for this purpose. Species like Cunninghamella blakesleeana and Armillaria luteo-virens are capable of transforming betulin into betulinic acid. thescipub.commdpi.com The optimization of culture conditions, such as pH, temperature, and the addition of surfactants like polysorbate 80, has been shown to improve the yield of these biotransformations. thescipub.com For example, Armillaria luteo-virens Sacc ZJUQH100-6 has demonstrated increased yields of betulinic acid under optimized conditions. thescipub.com The fungus Chaetomium longirostre has been reported to produce hydroxylated and ring-cleaved derivatives from betulin. scite.ai
Bacteria, such as Bacillus megaterium and Rhodococcus rhodochrous, have also been employed for the bioconversion of betulin. scite.ainih.gov Bacillus megaterium has been used to convert betulin to betulinic acid, with optimization of parameters like pH, temperature, and substrate concentration enhancing the conversion rate. scite.ai Rhodococcus rhodochrous has been shown to catalyze the biotransformation of betulin to betulone, with the addition of n-hexadecane to the medium increasing the yield, possibly by enhancing the interaction between the bacterial cells and the triterpenoid (B12794562). thescipub.com
Table 5: Microbial Bioconversion of Betulin
| Microorganism | Product(s) | Key Findings/Conditions | Reference(s) |
|---|---|---|---|
| Armillaria luteo-virens | Betulinic acid | Optimization of pH, polysorbate 80 addition increases yield. | thescipub.com |
| Cunninghamella blakesleeana | Betulinic acid | Catalyzes one-step transformation. | mdpi.comnih.gov |
| Chaetomium longirostre | Hydroxylated and ring-cleaved derivatives | Produces potent inhibitors of tumor promotion. | scite.ai |
| Bacillus megaterium | Betulinic acid | Optimized at pH 6.5, 30°C, and 3 g/l betulin. | scite.ai |
| Rhodococcus rhodochrous | Betulone | Addition of n-hexadecane enhances conversion. | thescipub.comnih.gov |
| Dothideomycete sp. HQ 316564 | Betulone | Highly regioselective synthesis. | nih.gov |
Enzymatic Synthesis Pathways for Targeted Modifications
Enzymatic synthesis offers a highly specific and efficient method for the targeted modification of betulin and its derivatives, often under milder conditions than traditional chemical synthesis. dovepress.com The enzymes responsible for these transformations are typically cytochromes P450 (P450s), which catalyze oxidation reactions. thescipub.com
A significant focus of enzymatic synthesis has been the conversion of betulin to betulinic acid. This involves the oxidation of the C-28 hydroxyl group. thescipub.com While using isolated P450 enzymes is challenging due to their dependence on cofactors like heme and NAD(P)H, whole-cell systems or microsomal fractions containing these enzymes have been successfully used. thescipub.com For instance, a microsomal protein fraction from genetically modified Saccharomyces cerevisiae has been utilized for the cell-free production of betulinic acid from betulin. mdpi.com This approach can intensify production and avoid the cytotoxic effects of betulin on the microbes. mdpi.com
Enzymatic reactions are also employed for other modifications, such as the synthesis of functionalized liposomes for drug delivery. For example, lipase (B570770) B from Candida antarctica (Novozym 435) has been used to catalyze the amidation reaction to create folate-poly(ethylene glycol)-cholesterol conjugates, which can then be incorporated into liposomes. dovepress.com This enzymatic approach is favored for its high regioselectivity and efficiency in forming amide linkages under non-aqueous conditions. dovepress.com
The biosynthesis of the triterpenoid backbone itself starts from acetyl-CoA via the mevalonate (B85504) (MVA) pathway, leading to the precursor 2,3-oxidosqualene (B107256). rsc.org Oxidosqualene cyclases then form the specific triterpenoid frameworks, which are subsequently modified by enzymes like P450s. rsc.org Metabolic engineering of organisms like Yarrowia lipolytica is being explored to create highly efficient biosynthetic pathways for compounds like betulinic acid. rsc.org
Antineoplastic and Cytotoxic Research
This compound, a derivative of the naturally occurring pentacyclic triterpene betulin, has garnered significant interest in oncological research. ontosight.ai Scientific investigations have focused on its potential as an anticancer agent, exploring its effects on cancer cell proliferation, induction of programmed cell death, and modulation of cellular signaling pathways. ontosight.ai
This compound and its derivatives have demonstrated notable antiproliferative activity across a wide spectrum of human cancer cell lines in laboratory settings. The cytotoxic effects of these compounds have been evaluated against various malignancies, including leukemia, lung carcinoma, breast cancer, prostate cancer, and melanoma. nih.govresearchgate.netmdpi.com
The modification of the betulin scaffold, particularly at the C-28 position, has been a key strategy in developing derivatives with enhanced cytotoxic potential. For instance, the introduction of an acetyl group to form this compound and further modifications have led to compounds with varying degrees of activity. mdpi.com Studies have shown that while the parent compound, betulin, exhibits a certain level of cytotoxicity, its derivatives often display significantly improved antiproliferative effects. mdpi.com
One study systematically evaluated a series of 3,28-disubstituted betulin derivatives against a panel of seven human cancer cell lines: MV4-11 (leukemia), MCF-7 (breast cancer), A549 (lung cancer), PC-3 (prostate cancer), MiaPaca-2 (pancreatic cancer), HCT116 (colon cancer), and Hs249T (melanoma). mdpi.com The results indicated that new bifunctional derivatives, created by introducing a carboxyacyl group at the C-3 position and an alkynyl group at the C-28 position, showed significant antiproliferative activity, particularly against the MV4-11 leukemia cell line. mdpi.com In contrast, 28-O-acetylbetulin showed a decrease in activity compared to the parent betulin molecule. mdpi.com
Another comprehensive study tested thirty-eight betulin acid ester derivatives modified at the C-28 position against four human cancer cell lines: MV4-11 (leukemia), A549 (lung), PC-3 (prostate), and MCF-7 (breast). nih.govresearchgate.net Several of these derivatives exhibited potent antiproliferative activity, with IC50 values (the concentration required to inhibit the growth of 50% of cells) in the range of 2 to 5 µM. nih.govresearchgate.net
Furthermore, 28-acetylbetulin itself has been shown to induce cytotoxicity in A549, HT-29 (colon cancer), and MCF-7 cells with IC50 values of 14.37, 10.96, and 11.38 µM, respectively. caymanchem.com The introduction of an indole moiety at the C-28 position of the betulin scaffold also yielded derivatives with notable anticancer activity, with MCF-7 breast cancer cells being the most sensitive. researchgate.netnih.gov
Table 1: In Vitro Antiproliferative Activity of this compound and its Derivatives in Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| 28-Acetylbetulin | A549 (Lung) | 14.37 | caymanchem.com |
| 28-Acetylbetulin | HT-29 (Colon) | 10.96 | caymanchem.com |
| 28-Acetylbetulin | MCF-7 (Breast) | 11.38 | caymanchem.com |
| Betulin acid ester derivatives (C-28 modified) | MV4-11 (Leukemia), A549 (Lung), PC-3 (Prostate), MCF-7 (Breast) | 2 - 5 | nih.govresearchgate.net |
| 3-carboxyacyl-28-alkynyloyl betulin derivatives | MV4-11 (Leukemia) | Significant activity | mdpi.com |
| 28-indole-betulin derivatives | MCF-7 (Breast) | Most sensitive | researchgate.netnih.gov |
A crucial mechanism underlying the anticancer effects of this compound and its derivatives is the induction of apoptosis, or programmed cell death. ontosight.airesearchgate.net This process is a key target in cancer therapy as it allows for the elimination of malignant cells without inducing an inflammatory response. nih.gov
Research has consistently shown that these compounds trigger apoptosis through the intrinsic, or mitochondrial, pathway. mdpi.commdpi.com This pathway is initiated by the permeabilization of the outer mitochondrial membrane, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. mdpi.comresearchgate.netabcam.cn
The activation of the caspase cascade is a central event in apoptosis. abcam.cn Betulin derivatives have been shown to induce the activation of key executioner caspases, such as caspase-3 and caspase-7. nih.govresearchgate.net For instance, studies on betulin acid ester derivatives modified at the C-28 position revealed that their antiproliferative activity was linked to the induction of caspase-3/7 activity. nih.govresearchgate.net Similarly, 28-O-propynoylbetulin, an acetylenic derivative, demonstrated a more pronounced pro-apoptotic effect in human melanoma cells (G-361) compared to unmodified betulin, with nearly a two-fold greater activation of caspase-3. researchgate.net
The disruption of the mitochondrial membrane potential is another hallmark of the intrinsic apoptotic pathway induced by these compounds. mdpi.comresearchgate.net Treatment with betulin derivatives leads to a decrease in the mitochondrial membrane potential, which is a critical step preceding the release of cytochrome c. mdpi.commdpi.com Furthermore, the modulation of Bcl-2 family proteins, which are key regulators of mitochondrial integrity, plays a significant role. nih.govbiomolther.org Betulin derivatives have been observed to decrease the levels of the anti-apoptotic protein Bcl-2, thereby shifting the cellular balance towards apoptosis. nih.govbiomolther.org
A characteristic feature of apoptosis is the fragmentation of cellular DNA into oligonucleosomal fragments. researchgate.net Studies have demonstrated that treatment of cancer cells with this compound and its derivatives leads to this hallmark DNA laddering pattern. For example, cytometric analysis of DNA fragmentation in MCF-7 breast cancer cells treated with a 28-indole-betulin derivative confirmed that its mechanism of action is related to apoptosis induction. researchgate.net
In addition to inducing apoptosis, these compounds can also modulate the cell cycle, often causing an arrest at specific phases, which prevents cancer cells from proliferating. researchgate.netnih.govnih.gov A derivative, lup-20(29)-ene-3-ol-28-yl 2-(1H-indol-3-yl)acetate, was found to cause MCF-7 cells to arrest in the G1 phase, thereby preventing their entry into the S phase of the cell cycle. researchgate.netnih.gov Similarly, betulinic acid, a related triterpenoid, has been shown to induce G1 cell cycle arrest in vascular smooth muscle cells. nih.gov This cell cycle arrest is often accompanied by an increase in the sub-G1 cell fraction, which is indicative of apoptotic cells. researchgate.net
The anticancer activity of this compound and its derivatives extends to the modulation of key cellular signaling networks that are often dysregulated in cancer.
The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, immunity, cell survival, and proliferation. mdpi.com Its constitutive activation is a common feature in many cancers, promoting tumor growth and resistance to therapy. mdpi.com Betulin and its derivatives have been shown to inhibit the NF-κB pathway, which contributes to their anti-inflammatory and anticancer properties. mdpi.commdpi.comd-nb.info
The mechanism of NF-κB inhibition by these compounds involves targeting key components of the pathway. d-nb.info For instance, betulinic acid has been reported to suppress carcinogen-induced NF-κB activation by inhibiting IκBα kinase (IKK) and the phosphorylation of the p65 subunit of NF-κB. researchgate.net The inhibition of IKK prevents the degradation of IκBα, an inhibitor of NF-κB, thus keeping NF-κB sequestered in the cytoplasm and preventing its translocation to the nucleus to activate target genes. mdpi.com This modulation of the NF-κB pathway has been observed to lead to a decrease in the expression of pro-inflammatory cytokines such as IL-6 and TNF-α, further highlighting the anti-inflammatory and potential anticancer effects of these compounds. mdpi.comfrontiersin.org
Regulation of Cellular Signaling Networks in Oncogenesis
Mitogen-Activated Protein Kinase (MAPK) Pathway Inhibition
Betulin and its derivatives have been shown to influence the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial in cancer cell survival and proliferation. nih.gov Inhibition of this pathway is a key mechanism through which these compounds exert their anti-cancer effects. nih.govmdpi.com
Derivatives of betulin have demonstrated the ability to suppress the phosphorylation of key proteins in the MAPK pathway, including extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38. nih.govmdpi.com For instance, in colorectal cancer cells, betulin treatment has been found to inhibit the hyperphosphorylation of ERK, JNK, and p38. nih.govmdpi.com This suggests that the apoptotic effects of betulin on these cancer cells are mediated through the MAPK signaling pathway. nih.gov Some studies have indicated that certain betulinic acid derivatives can even trigger cancer cell death by enhancing ERK1/2 signaling. kindai.ac.jp
The inhibition of the MAPK pathway by betulin derivatives is a significant area of research, as many MAPK inhibitors have shown therapeutic potential in cancer treatment by inducing apoptosis. nih.govnih.gov The ability of these natural compounds to modulate this critical signaling cascade highlights their potential as anticancer agents. mdpi.com
Nrf2/HO-1 Axis Activation
The Nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathway is a critical cellular defense mechanism against oxidative stress. mdpi.com Betulin and its derivatives have been investigated for their ability to activate this pathway.
Betulinic acid has been shown to mitigate the effects of toxins by activating the Nrf2 signaling pathway. mdpi.com Studies have demonstrated that betulinic acid can reverse the downregulation of Nrf2 and HO-1 protein expression induced by certain toxins. mdpi.com It achieves this by decreasing the expression of Keap1, a protein that targets Nrf2 for degradation. mdpi.comnih.gov This leads to the upregulation of Nrf2 and subsequently HO-1, which helps in combating oxidative stress. mdpi.com
The activation of the Nrf2/HO-1 axis is a key component of the antioxidant and cytoprotective effects of betulinic acid. mdpi.com By enhancing this pathway, betulinic acid can protect cells from oxidative damage, a process implicated in various diseases, including cancer. mdpi.comresearchgate.net
Other Key Pathways (e.g., PPARγ, AKT, ROCK, Sirt1/LKB1/AMPK)
Beyond the MAPK and Nrf2/HO-1 pathways, betulin and its derivatives modulate several other key signaling pathways implicated in cancer and inflammation.
PPARγ: Betulinic acid has been identified as an antagonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ). openmedicinalchemistryjournal.com It has been shown to displace PPARγ agonists and its unique binding mode accounts for its antagonistic properties. openmedicinalchemistryjournal.com In vitro studies have demonstrated that by acting on the PPARγ pathway, betulinic acid can decrease adipogenesis and promote osteogenesis. openmedicinalchemistryjournal.com Some research also suggests that betulinic acid can regulate the activity of PPARγ through co-factor modulation. researchgate.net
AKT: The PI3K/Akt signaling pathway is involved in various cellular processes, and its dysregulation is common in cancer. nih.govbmbreports.org Betulinic acid has been shown to induce the phosphorylation of eNOS at its Ser1177 activation site through the PI3K/Akt pathway. nih.gov Conversely, some studies indicate that betulinic acid can suppress Akt phosphorylation, leading to apoptosis in cancer cells. researchgate.net Acetylenic derivatives of betulin have also been found to inhibit Akt kinase activity. nih.gov
ROCK: The Rho-associated coiled-coil containing protein kinase (ROCK) pathway is another target of betulin derivatives. Betulin has been found to ameliorate conditions like smoking-induced COPD in mice, potentially by decreasing the levels of proteins involved in the ROCK/NF-κB pathway. nih.gov Betulinic acid has also been shown to act through the modulation of ROCK/NF-kB pathways to normalize the production of inflammatory cytokines. frontiersin.org
Sirt1/LKB1/AMPK: The Sirtuin 1 (Sirt1)/Liver Kinase B1 (LKB1)/AMP-activated protein kinase (AMPK) pathway is a crucial regulator of cellular energy metabolism. aginganddisease.orgnih.govahajournals.org Betulinic acid has been shown to activate AMPK, and this activation is dependent on CaMKKβ, an upstream kinase, rather than LKB1 in certain cell types. frontiersin.org This activation of the AMPK pathway contributes to the anti-inflammatory and other beneficial effects of betulinic acid. frontiersin.orgfrontiersin.org
Modulation of Gene and Protein Expression Associated with Cancer Progression
This compound and its related compounds exert significant influence over the expression of various genes and proteins that are critical for the progression of cancer.
Studies have shown that betulinic acid can decrease the expression of vascular endothelial growth factor (VEGF), a key protein involved in angiogenesis, and survivin, an anti-apoptotic protein. aacrjournals.org The mechanism for this is believed to be the activation of selective proteasome-dependent degradation of the transcription factors Sp1, Sp3, and Sp4, which are responsible for regulating the expression of VEGF and survivin. aacrjournals.org
Furthermore, derivatives of betulin have been observed to up-regulate the expression of p21WAF1/Cip1, a protein that acts as a cell cycle inhibitor. nih.gov For instance, 30-diethoxyphosphoryl-28-propynoylbetulin was found to increase both the mRNA and protein levels of p21WAF1/Cip1 in breast cancer cell lines. nih.gov
In the context of apoptosis, betulin has been shown to modulate the expression of proteins in the Bcl-2 family. nih.gov It can decrease the ratio of Bcl-2 to Bax expression, which promotes programmed cell death. nih.gov However, some studies have reported no influence of betulin on the total expression of Bax and Bcl-2 at both the mRNA and protein levels in certain cancer cell lines. nih.gov
The table below summarizes the modulation of key genes and proteins by betulin and its derivatives.
Modulation of Gene and Protein Expression by Betulin and its Derivatives
| Compound | Target Gene/Protein | Effect | Cancer Cell Line/Model | Reference |
|---|---|---|---|---|
| Betulinic acid | VEGF | Decreased expression | LNCaP prostate cancer cells | aacrjournals.org |
| Betulinic acid | Survivin | Decreased expression | LNCaP prostate cancer cells | aacrjournals.org |
| 30-diethoxyphosphoryl-28-propynoylbetulin | p21WAF1/Cip1 | Up-regulated mRNA and protein levels | SK-BR-3 and MCF-7 breast cancer cells | nih.gov |
| Betulin | Bcl-2/Bax ratio | Decreased | Not specified | nih.gov |
| Betulin | ABCC1 | Upregulates protein expression | Not specified | frontiersin.org |
Reactive Oxygen Species (ROS) Dynamics in Cancer Cells
This compound and its parent compounds, betulin and betulinic acid, have a complex relationship with reactive oxygen species (ROS) in cancer cells. nih.govklinickafarmakologie.czppm.edu.plresearchgate.netaging-us.com
Several studies have indicated that these compounds can induce the generation of ROS. nih.govresearchgate.net For example, treatment with a derivative of betulin, 30-diethoxyphosphoryl-28-propynoylbetulin, led to an increased level of oxidative stress in MCF-7 breast cancer cells shortly after its addition. nih.gov This enhanced ROS generation occurred before the depolarization of the mitochondrial membrane, suggesting it is an early event in the induced cell death process. nih.gov Similarly, betulinic acid has been shown to cause the hyperproduction of ROS in neuroblastoma cells. nih.gov
The generation of ROS appears to be a crucial step in the apoptotic pathway triggered by these compounds. nih.govklinickafarmakologie.cz The accumulation of ROS can lead to mitochondrial dysfunction and ultimately activate the caspase cascade, leading to programmed cell death. nih.govaging-us.com
Conversely, some research suggests that betulin can also have a protective effect against ROS-induced damage under certain conditions. For instance, betulin has been shown to prevent apoptotic processes by inhibiting ROS production in specific contexts. nih.gov
The dual role of these compounds in ROS dynamics highlights the complexity of their biological activities and suggests that their effects may be cell-type and context-dependent.
Anti-inflammatory and Immunomodulatory Research
This compound and its parent compounds, betulin and betulinic acid, have been the subject of extensive research for their anti-inflammatory and immunomodulatory properties. frontiersin.orgfrontiersin.orgfrontiersin.orgmdpi.comnih.govnih.govmdpi.com These compounds have shown potential in modulating various aspects of the immune system and in suppressing inflammatory responses in a variety of preclinical models. frontiersin.orgnih.gov
Betulinic acid, in particular, is considered a promising prototype for the development of new anti-inflammatory agents. frontiersin.orgnih.gov Its ability to modulate immune cells like macrophages and lymphocytes contributes to its immunomodulatory activity. frontiersin.orgnih.gov Modifications to the chemical structure of betulinic acid, especially at the C-28 position, have been explored to optimize its anti-inflammatory and other biological activities. frontiersin.orgnih.gov
Suppression of Pro-inflammatory Mediators (e.g., Cytokines, Enzymes)
A key mechanism underlying the anti-inflammatory effects of this compound and its related compounds is the suppression of pro-inflammatory mediators. mdpi.comfrontiersin.orgmdpi.commdpi.comcaymanchem.com
Betulin and its derivatives have been shown to inhibit the production of various pro-inflammatory cytokines. mdpi.commdpi.com For instance, betulin has been observed to decrease the levels of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β in models of sepsis. mdpi.commdpi.com Similarly, betulinic acid has been reported to inhibit the release of TNF-α and increase the level of the anti-inflammatory cytokine IL-10. mdpi.com In some studies, 3-epi-betulin, a derivative, was found to decrease the expression of pro-inflammatory genes IL-6 and TNF. mdpi.com
In addition to cytokines, these compounds also target pro-inflammatory enzymes. 28-Acetylbetulin has been shown to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in RAW 264.7 cells. caymanchem.com Betulinic acid also inhibits cyclooxygenase-2 (COX-2) activity, thereby reducing the synthesis of PGE2. frontiersin.orgnih.gov This inhibition of pro-inflammatory mediators is often linked to the modulation of signaling pathways such as NF-κB and MAPK. mdpi.comfrontiersin.orgnih.gov
The table below provides a summary of the suppressive effects of betulin and its derivatives on various pro-inflammatory mediators.
Suppression of Pro-inflammatory Mediators by Betulin and its Derivatives
| Compound | Mediator | Effect | Model/Cell Line | Reference |
|---|---|---|---|---|
| Betulin | TNF-α, IL-6, IL-1β | Decreased levels | Septic rats | mdpi.commdpi.com |
| Betulinic acid | TNF-α | Inhibited release | Mouse model of endotoxic shock | mdpi.com |
| Betulinic acid | IL-10 | Increased level | Mouse model of endotoxic shock | mdpi.com |
| 28-Acetylbetulin | NO, PGE2 | Inhibited production | RAW 264.7 cells | caymanchem.com |
| Betulinic acid | COX-2 | Inhibited activity | Not specified | frontiersin.orgnih.gov |
| 3-epi-betulin | IL-6, TNF | Decreased expression | Calu-3 cells | mdpi.com |
Regulation of Inflammatory Signaling Pathways
This compound, also known as 28-O-Acetylbetulin, has been investigated for its anti-inflammatory properties by examining its effect on key inflammatory mediators. caymanchem.comontosight.ai In preclinical in vitro models, the compound has demonstrated the ability to modulate inflammatory responses. Specifically, studies using RAW 264.7 macrophage cells have shown that this compound can inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) induced by lipopolysaccharide (LPS). caymanchem.comglpbio.com
The inhibition of these pro-inflammatory molecules is a critical indicator of anti-inflammatory potential. This compound was found to reduce NO production by 55.9% and PGE2 production by 69.5% at certain concentrations. caymanchem.com The IC₅₀ values, which represent the concentration required to inhibit 50% of the activity, were determined to be 4.7 µM for nitric oxide inhibition and 1.7 µM for prostaglandin E2 inhibition. caymanchem.comglpbio.com These findings suggest that this compound exerts its anti-inflammatory effects, at least in part, by downregulating the pathways responsible for NO and PGE2 synthesis.
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Cell Line | Inducer | Mediator Inhibited | IC₅₀ Value | Source(s) |
|---|---|---|---|---|
| RAW 264.7 | LPS | Nitric Oxide (NO) | 4.7 µM | caymanchem.comglpbio.com |
Immunomodulatory Effects
Currently, there is a lack of specific data from preclinical investigations into the immunomodulatory effects of this compound. While the broader class of triterpenoids and related derivatives like betulinic acid have been noted for their potential to modulate immune system cells, specific studies focusing on this compound are not reported in the reviewed literature. frontiersin.orgnih.gov
Antioxidant Activity Studies
The potential of this compound as an antioxidant has been a subject of scientific inquiry, with studies focusing on its ability to directly scavenge free radicals and its influence on the body's own antioxidant systems.
Free Radical Scavenging Mechanisms
Direct free radical scavenging is a primary mechanism for many antioxidant compounds. mdpi.com Standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) methods are used to evaluate this capacity. nih.gov However, when this compound (referred to as compound 4 in a study of betulin derivatives) was tested using these methods, it showed no significant radical scavenging activity. nih.gov This suggests that this compound does not function as a direct scavenger of these specific free radicals under the experimental conditions used. nih.gov
Table 2: Free Radical Scavenging Activity of this compound
| Assay Method | Compound Tested | Result (% RSA*) | Source(s) |
|---|---|---|---|
| DPPH | This compound | No Activity | nih.gov |
| ABTS | This compound | No Activity | nih.gov |
*RSA: Radical Scavenging Activity
Enhancement of Endogenous Antioxidant Systems
An alternative antioxidant mechanism involves the enhancement of the body's endogenous antioxidant systems, which include enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). xiahepublishing.commdpi.com These systems play a crucial role in cellular protection against oxidative stress. At present, there are no available scientific studies that have investigated whether this compound can enhance these endogenous antioxidant systems. While research has explored this for the parent compound, betulin, specific data for its 28-acetate derivative is lacking. frontiersin.orgresearchgate.net
Organ-Protective and Metabolic Regulatory Investigations
Scientific investigations into the specific organ-protective (such as hepatoprotective or neuroprotective) and metabolic regulatory effects of this compound have not been reported in the reviewed literature. Although other derivatives of betulin have been explored for such properties, dedicated studies to elucidate these potential activities for this compound are needed. nih.govmdpi.comnih.gov
Hepatoprotective Effects in Experimental Models
Betulin and its derivatives, including this compound, have demonstrated notable hepatoprotective properties in various experimental settings. These compounds show potential in mitigating liver damage induced by toxins such as alcohol and chemicals. mdpi.comnih.gov The protective mechanisms are multifaceted, involving the modulation of several key signaling pathways.
One significant mechanism is the inhibition of sterol regulatory element-binding protein-1 (SREBP-1) and nuclear factor kappa B (NF-κB) signaling, which are implicated in alcohol-induced liver damage. nih.govmdpi.com Betulin has been shown to attenuate steatosis, inflammation, and fibrosis in the livers of rats chronically fed with ethanol. nih.gov It improves liver function markers like aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT), reduces triglyceride levels, and restores the redox balance. nih.gov Furthermore, some betulin derivatives, such as betulin bishemiphtalate, have been found to reduce toxicity and restore hepatocyte function in experimental hepatitis models. mdpi.com
Research has also highlighted the role of the Sirt1/LKB1/AMPK signaling pathway in the hepatoprotective effects of betulin against alcohol-induced liver damage. nih.govmdpi.com In studies on acetaldehyde-induced toxicity in rat hepatic stellate cells, betulin treatment inhibited the production of superoxide anions and various profibrotic and inflammatory markers. mdpi.com
Table 1: Hepatoprotective Effects of Betulin and its Derivatives in Experimental Models
| Compound | Experimental Model | Key Findings | Molecular Mechanisms |
|---|---|---|---|
| Betulin | Alcohol-induced liver damage in mice | Attenuated steatosis, inflammation, and fibrosis. nih.gov | Inhibition of SREBP-1 and NF-κB; Activation of Sirt1/LKB1/AMPK pathway. nih.govmdpi.com |
| Betulin | Acetaldehyde-induced toxicity in rat hepatic stellate cells | Inhibited production of superoxide anions, procollagen (B1174764) type I, MMP-2, TIMP-1, and -2, α-SMA. mdpi.com | Not explicitly detailed in the provided text. |
| Betulin bishemiphtalate | Experimental hepatitis in rats (induced by CCl4, tetracyclines, ethyl alcohol) | Reduced toxicity and restored hepatocyte function. mdpi.com | Not explicitly detailed in the provided text. |
Neuroprotective Properties
Betulin and its derivatives are emerging as promising agents for neuroprotection, with studies indicating their ability to counteract neuroinflammation and oxidative stress. mdpi.comnih.gov The neuroprotective effects are attributed to the modulation of critical signaling pathways involved in neuronal survival and inflammatory responses.
A key mechanism of action is the modulation of the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. mdpi.com Betulin has been shown to decrease neuroinflammation by inhibiting inducible nitric oxide synthase (iNOS) and the JNK pathway. mdpi.com Furthermore, it can induce the expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1) through the activation of the Nrf2 signaling pathway, which helps protect neuronal cells from oxidative stress-induced death. mdpi.com
Derivatives of betulin have also been synthesized and evaluated for their neuroprotective potential. For instance, betulin conjugates containing sugar moieties have been tested for their ability to protect neuron-like cells. One such derivative, a betulin conjugate with a tetraacetyl-β-glucose moiety, demonstrated efficient neuroprotective activity in vitro. nih.gov
Table 2: Neuroprotective Properties of Betulin and its Derivatives
| Compound/Derivative | Experimental Model | Key Findings | Molecular Mechanisms |
|---|---|---|---|
| Betulin | In vitro and in vivo inflammation models | Decreased neuroinflammation. mdpi.com | Inhibition of iNOS, JNK pathway, and NF-κB. mdpi.com |
| Betulin | HT-22 hippocampus neuronal cells | Protected against cell death by reducing reactive oxygen species and increasing HO-1 expression. mdpi.com | Activation of the Nrf2 signaling pathway. mdpi.com |
| Betulin conjugate with tetraacetyl-β-glucose moiety | Neuron-like SH-SY5Y neuroblastoma cells | Showed the most efficient neuroprotective activity among tested derivatives. nih.gov | Not explicitly detailed in the provided text. |
Antidiabetic and Lipid Metabolism Modulation
Betulin and its derivatives have shown potential in managing diabetes and modulating lipid metabolism through various mechanisms. nih.govthieme-connect.de These compounds can influence glucose absorption, insulin (B600854) sensitivity, and lipid profiles.
One of the primary antidiabetic actions of betulin is the inhibition of α-amylase and α-glucosidase activity, which helps in reducing postprandial hyperglycemia. nih.govscielo.br Betulinic acid, a derivative of betulin, has been identified as a novel antidiabetic agent that can attenuate hyperglycemia by inhibiting hepatic glucose production through the CAMKK-AMPK-CREB pathway. nih.gov It also activates AMP-activated protein kinase (AMPK), which plays a crucial role in glucose and lipid metabolism. thieme-connect.denih.gov
In terms of lipid metabolism, betulin has been observed to lower lipoprotein levels in the bloodstream. fitoterapija.lv It can reduce the formation of fatty liver cells and fat cells, and increase cellular insulin sensitivity in models of type 2 diabetes. fitoterapija.lv Studies in high-fat diet-induced obese mice have shown that betulinic acid can decrease body weight, abdominal fat, blood glucose, plasma triglycerides, and total cholesterol. thieme-connect.de
Table 3: Antidiabetic and Lipid Metabolism Modulating Effects of Betulin and its Derivatives
| Compound | Key Antidiabetic Effects | Lipid Metabolism Modulation | Molecular Mechanisms |
|---|---|---|---|
| Betulin | Reduces postprandial hyperglycemia. nih.gov Increases cellular insulin sensitivity. fitoterapija.lv | Lowers lipoprotein levels. fitoterapija.lv Reduces fatty liver and fat cell formation. fitoterapija.lv | Inhibition of α-amylase and α-glucosidase. nih.gov |
| Betulinic Acid | Attenuates hyperglycemia. nih.gov | Decreases body weight, abdominal fat, plasma triglycerides, and total cholesterol. thieme-connect.de | Inhibition of hepatic glucose production via CAMKK-AMPK-CREB pathway. nih.gov Activation of AMPK. thieme-connect.denih.gov |
Osteoarthritis Pathogenesis Modulation
Betulin and its derivatives are being investigated for their potential to modulate the pathogenesis of osteoarthritis (OA), a degenerative joint disease characterized by inflammation and cartilage breakdown. researchgate.netnih.gov
Research has shown that betulin can suppress the production of key pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), in OA synovial fibroblasts. researchgate.net This anti-inflammatory effect is mediated through the inhibition of the mitogen-activated protein kinase (MEK), extracellular signal-regulated kinase (ERK), and nuclear factor kappa B (NF-κB) signaling cascades. researchgate.net
Betulinic acid, a derivative of betulin, has also demonstrated the ability to attenuate OA progression. nih.govnih.gov It works by limiting the activation of the NLRP3 inflammasome, which in turn decreases the maturation and secretion of IL-1β. nih.govnih.gov In vivo studies have shown that betulinic acid can postpone cartilage deterioration, alleviate subchondral bone sclerosis, and relieve synovial inflammation in an OA mouse model. nih.govnih.gov
Table 4: Modulation of Osteoarthritis Pathogenesis by Betulin and its Derivatives
| Compound | Experimental Model | Key Findings | Molecular Mechanisms |
|---|---|---|---|
| Betulin | OA synovial fibroblasts | Suppressed TNF-α and IL-1β production. researchgate.net | Inhibition of MEK/ERK/NF-κB signaling pathway. researchgate.net |
| Betulinic Acid | OA mouse model | Postponed cartilage deterioration, alleviated subchondral bone sclerosis, and relieved synovial inflammation. nih.govnih.gov | Inhibition of NLRP3 inflammasome activation, leading to decreased IL-1β maturation and secretion. nih.govnih.gov |
Antimicrobial and Antiviral Activity Research
This compound and its parent compound, betulin, have been the subject of research for their potential antimicrobial and antiviral activities. researchgate.netresearchgate.netsmolecule.comontosight.ai These natural compounds and their synthetic derivatives show promise in combating various pathogens.
Efficacy Against Bacterial and Fungal Pathogens
Derivatives of betulin have demonstrated activity against a range of bacterial and fungal pathogens. researchgate.netresearchgate.netsmolecule.com While the parent compound, betulin, may have limited activity, its derivatives often exhibit enhanced antimicrobial properties.
Studies have reported the antimicrobial activity of betulin derivatives against bacteria such as Staphylococcus aureus and plant pathogenic fungi. researchgate.net The anti-fungal activity has been observed against human pathogenic fungi like Microsporum canis and Trichophyton rubrum. researchgate.net The modification of betulin's structure is crucial for its antimicrobial efficacy. For instance, numerous experiments have evaluated the bacteriostatic and fungistatic activity of various betulin esters. nih.gov
Table 5: Antimicrobial Activity of Betulin Derivatives
| Pathogen | Compound/Derivative | Observed Effect |
|---|---|---|
| Staphylococcus aureus | Betulin derivatives | Antibacterial activity. researchgate.net |
| Microsporum canis | Betulin derivatives | Antifungal activity. researchgate.net |
| Trichophyton rubrum | Betulin derivatives | Antifungal activity. researchgate.net |
Antiviral Mechanisms (e.g., HIV-1)
Betulin and its derivatives have been extensively studied for their antiviral properties, particularly against the Human Immunodeficiency Virus (HIV-1). researchgate.netresearchgate.netontosight.ai The mechanism of action often involves interfering with the viral life cycle.
Betulinic acid and its derivatives have been the most intensively studied for their anti-HIV activity. researchgate.net Simple modifications to the betulin structure can produce agents effective against viruses like influenza-A and herpes simplex type-1. researchgate.net In the context of HIV-1, betulin derivatives have been shown to inhibit viral replication. researchgate.net For example, 3-O-(3',3'-Dimethylsuccinyl)betulinic acid has demonstrated potent anti-HIV activity with a high therapeutic index. researchgate.net The antiviral action of betulin can involve blocking the virus from binding to the cell membrane and affecting the late phase of virus replication, such as the formation of the viral capsid. fitoterapija.lv
Table 6: Anti-HIV-1 Activity of Betulin Derivatives
| Compound | EC50/μM | IC50/μM | Therapeutic Index |
|---|---|---|---|
| Betulinic acid | 1.4 | 12.9 | 9.2 researchgate.net |
| 3-O-(3',3'-Dimethylsuccinyl)betulinic acid | <0.00035 | 7.0 | >20,000 researchgate.net |
Structure Activity Relationship Sar Studies and Rational Design for Betulin 28 Acetate Analogues
Impact of C-28 Acetylation on Biological Activity
The acetylation of the primary hydroxyl group at the C-28 position of betulin (B1666924) to form betulin 28-acetate is a key modification that significantly influences its biological profile. This seemingly simple alteration can have a profound effect on the compound's activity.
Selective acetylation of the primary hydroxyl group at C-28 is a common strategy in the synthesis of betulin derivatives. mdpi.com The resulting 28-O-acetylbetulin serves as a valuable starting material for further modifications at the C-3 position or for creating 3,28-disubstituted analogues. mdpi.com
Research has shown that acetylation at the C-28 position can enhance the cytotoxic activity of betulin against various cancer cell lines. acs.org For instance, 28-O-acetylbetulin has demonstrated improved cancer cell growth inhibition compared to the parent compound, betulin. acs.org However, further acetylation at the C-3 position to yield 3,28-diacetylbetulin has been reported to render the compound inactive, highlighting the nuanced role of acetylation in determining biological effect. acs.org
In antiviral studies, 28-acetylbetulin has been identified as a potent inhibitor of the Semliki Forest Virus (SFV), showing significantly higher activity than the standard antiviral drug, ribavirin. mdpi.com Additionally, it has exhibited moderate inhibitory activity against the growth of Chlamydia pneumoniae. mdpi.com
The introduction of an acetylenic formate (B1220265) group at the C-28 position has been found to increase the activity of betulin derivatives against both human and murine cancer cell lines. nih.gov This suggests that the nature of the acyl group at C-28 is a critical determinant of cytotoxicity.
Significance of Functional Groups at C-3 and C-28 Positions
The functional groups at the C-3 and C-28 positions of the betulin scaffold are pivotal in defining the biological activity of its derivatives. SAR studies consistently point to the importance of these two positions for optimizing pharmacological effects. nih.gov
The presence of a free hydroxyl group at the C-3 position is often considered essential for the pharmacological activity of certain betulin derivatives. nih.gov For example, in a series of acetylenic derivatives, the presence of a free C-3 hydroxyl group was crucial for their cytotoxic effects. nih.gov Conversely, acetylation at the C-3 position in some instances has been shown to significantly decrease cytotoxicity. nih.gov
Modifications at both the C-3 and C-28 positions have led to the development of potent anticancer agents. mdpi.comresearchgate.net For example, introducing a carboxyacyl group at C-3 and an alkynyl group at C-28 in the betulin molecule resulted in derivatives with significant antiproliferative activity, particularly against leukemia cells. mdpi.com The introduction of polar groups, such as sugar moieties, at either or both the C-3 and C-28 positions can increase the water solubility and, in some cases, the anticancer activity of betulinic acid, a close analogue of betulin. orientjchem.org
Oxidation at the C-3 position, in combination with modifications at C-28, has been shown to be important for the anticancer activity of betulin derivatives. nih.gov The oxidation of betulin at both C-3 and C-28 has also been shown to have a beneficial impact on anti-leishmanial activity. biomedres.us
The following table summarizes the influence of substitutions at C-3 and C-28 on the biological activity of betulin derivatives:
| C-3 Substitution | C-28 Substitution | Resulting Biological Activity | Reference |
| Hydroxyl | Acetyl | Enhanced anticancer and antiviral activity | mdpi.comacs.org |
| Acetyl | Acetyl | Inactive | acs.org |
| Hydroxyl | Acetylenic formate | Increased cytotoxicity | nih.gov |
| Carboxyacyl | Alkynyl | Significant antiproliferative activity | mdpi.com |
| Indole (B1671886) | - | Anticancer activity (MCF-7 cells) | dntb.gov.ua |
Influence of Core Scaffold Modifications on Pharmacological Profiles
Beyond the functional groups at C-3 and C-28, modifications to the core lupane (B1675458) scaffold of betulin can dramatically alter the pharmacological profiles of the resulting analogues. These modifications can involve alterations to the A-ring, the isopropenyl group at C-19, and other positions on the triterpenoid (B12794562) backbone. aacrjournals.org
The introduction of heterocyclic moieties, such as triazoles, onto the betulin scaffold is a common strategy to enhance biological activity and improve properties like water solubility. researchgate.netmdpi.com For instance, C-28-triazole derivatives of betulinic acid have been identified as apoptotic agents. mdpi.com
Modifications at the C-30 position have also been explored. The introduction of a phosphonate (B1237965) group at the C-30 position of betulin derivatives has been shown to increase activity against certain cancer cell lines. nih.gov
Combining the betulin scaffold with other pharmacologically active molecules, such as 1,4-quinones, can lead to hybrid compounds with enhanced cytostatic activity and potentially greater bioavailability. nih.gov These hybrids have demonstrated activity against various cancer cell lines. nih.gov
The synthesis of betulin derivatives with significant alterations to the A-ring and the isopropenyl group has yielded compounds with markedly more potent antiproliferative and proapoptotic activities compared to the parent betulinic acid. aacrjournals.org These novel analogues also exhibited significantly higher tissue levels than betulinic acid itself, suggesting improved pharmacokinetic properties. aacrjournals.org
Computational Chemistry and Molecular Modeling in SAR Elucidation
Computational chemistry and molecular modeling have become indispensable tools in the field of drug discovery, including the rational design of this compound analogues. These in silico methods provide valuable insights into the SAR of these compounds, helping to guide the synthesis of more effective and selective derivatives.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of betulin derivatives, docking studies are employed to understand how these molecules interact with their biological targets at the molecular level. nih.gov
For example, molecular docking studies of betulin-1,4-quinone hybrids have provided insights into their mechanism of action. These studies suggested that the interaction of the 1,4-quinone fragment with specific amino acid residues (Tyr128, Phe178, Trp105) and the FAD cofactor at the active site of a target protein may explain the observed increase in TP53 gene expression. nih.gov
In another study, in silico analysis revealed that a synthesized betulin derivative was found to interact with BCL-2 and EGFR, two important proteins involved in cancer progression. researchgate.net Molecular docking has also been used to investigate the interactions of betulinic acid derivatives with targets involved in colon cancer, such as matrix metalloproteinase-2 and poly[ADP-ribose] polymerase-1. rsc.org
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in the early stages of drug development. These computational models are used to assess the pharmacokinetic and toxicological properties of compounds before they are synthesized and tested in the laboratory, thereby saving time and resources. plos.org
For several betulin derivatives, in silico ADMET profiles have been generated to evaluate their potential as therapeutic agents. plos.orgsemanticscholar.org These predictions can help in prioritizing the most promising compounds for further development. plos.org For example, in silico analysis of indole-functionalized betulin derivatives showed that they are bioactive molecules with good predicted intestinal absorption and relatively low toxicity. researchgate.net
The use of computational tools to predict ADMET properties is a key part of the hit-to-lead optimization process for betulin-based compounds. plos.orghelsinki.fi For instance, a new 3-alkenyl derivative of 28-acetylbetulin was subjected to in silico calculations to determine selected pharmacokinetic parameters related to absorption and distribution. mdpi.com
Advanced Analytical Methodologies for Betulin 28 Acetate Characterization
Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, MS, HRMS)
Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for elucidating the carbon-hydrogen framework. In the ¹H NMR spectrum of related di-substituted betulin (B1666924) derivatives, the introduction of an acetyl group at the C-28 position results in a characteristic downfield shift of the adjacent methylene (B1212753) protons (H-28). jacsdirectory.com For instance, in betulin diacetate, these protons appear as two doublets around δ 3.87 and 4.29 ppm, a significant shift from their positions in the parent betulin molecule. jacsdirectory.com The acetate (B1210297) methyl protons themselves typically produce a sharp singlet peak around δ 2.01-2.08 ppm. jacsdirectory.commdpi.com The ¹³C NMR spectrum provides further confirmation, with the carbonyl carbon of the acetate group appearing around δ 171.0-171.6 ppm and the methyl carbon of the acetate at approximately δ 21.0 ppm. jacsdirectory.com
Infrared (IR) Spectroscopy is employed to identify the functional groups present in the molecule. The IR spectrum of acetylated betulin derivatives shows a strong absorption band for the carbonyl (C=O) group of the ester at approximately 1733-1740 cm⁻¹. mdpi.commdpi.com Additionally, a strong band corresponding to the C-O stretching vibration of the ester linkage is observed around 1241 cm⁻¹. mdpi.com Other characteristic bands include those for C-H stretching in alkyl groups (around 2869-2945 cm⁻¹) and the C=C bond of the isopropenyl group (around 1644 cm⁻¹). mdpi.comubbcluj.ro
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) are critical for determining the molecular weight and elemental formula. Electron Ionization Mass Spectrometry (EI-MS) of acetylated betulin derivatives often shows a molecular ion peak [M]⁺, along with characteristic fragmentation patterns of the lupane (B1675458) skeleton, such as intense fragment ions at m/z 189, 203, and 466. mdpi.comresearchgate.net HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the compound's elemental formula. For example, the HREIMS of a closely related compound, 3,28-di-O-acetylbetulin, showed an m/z of 526.3999, consistent with the calculated value for the formula C₃₄H₅₄O₄. acs.org
| Technique | Feature | Characteristic Signal / Peak | Reference |
|---|---|---|---|
| ¹H NMR | Acetate Methyl Protons (C-28) | ~δ 2.01 ppm (singlet) | mdpi.com |
| Methylene Protons (H-28) | ~δ 3.84 and 4.24 ppm (doublets) | mdpi.com | |
| Vinylic Methylene Protons (H-29) | ~δ 4.62 and 4.72 ppm (singlets) | jacsdirectory.com | |
| ¹³C NMR | Acetate Carbonyl Carbon (C-28) | ~δ 171.0 ppm | jacsdirectory.com |
| Acetate Methyl Carbon (C-28) | ~δ 21.0 ppm | jacsdirectory.com | |
| IR (cm⁻¹) | Ester C=O Stretch | ~1733-1740 cm⁻¹ | mdpi.commdpi.com |
| Ester C-O Stretch | ~1241 cm⁻¹ | mdpi.com | |
| MS (m/z) | Characteristic Fragments | 189, 203, 466 | mdpi.com |
Chromatographic Methods for Purity Assessment and Quantification (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is the predominant chromatographic method for assessing the purity and performing quantitative analysis of Betulin 28-acetate and related triterpenoids. mdpi.com The technique offers high resolution, sensitivity, and reproducibility.
Reverse-phase HPLC (RP-HPLC) is the most commonly used mode for the separation of these compounds. mdpi.comijsr.net In this setup, a nonpolar stationary phase, typically a C18 column (e.g., Zorbax Extend-C18 or LiChrosorb RP-18), is used with a polar mobile phase. mdpi.comwho.int The mobile phase often consists of a mixture of acetonitrile (B52724) and/or methanol (B129727) with water, sometimes acidified with acetic acid or trifluoroacetic acid (TFA) to improve peak shape. who.int For example, a common mobile phase for separating betulin and its derivatives is an isocratic mixture of acetonitrile and water in a ratio of 85:15 (v/v) or acetonitrile, methanol, and acidified water (pH 2.8) in a 70:20:10 (v/v/v) ratio. who.intresearchgate.net
Detection is typically performed using an ultraviolet (UV) detector, as triterpenoids exhibit UV absorbance at lower wavelengths, commonly around 210 nm. mdpi.comwho.int This method has been validated for linearity, accuracy, and precision, with a limit of detection (LOD) and limit of quantification (LOQ) for related compounds reported to be as low as 0.0005 µg/ml and 0.0050 µg/ml, respectively. who.int
| Parameter | Description | Reference |
|---|---|---|
| Column | Reverse Phase C18 (e.g., 250 x 4.6 mm, 5-10 µm) | who.int |
| Mobile Phase | Acetonitrile/Methanol/Water mixtures (Isocratic or Gradient) | who.intresearchgate.net |
| Flow Rate | ~1.0 mL/min | who.intresearchgate.net |
| Detection | UV at ~210 nm | mdpi.comwho.int |
| Column Temperature | ~25-30 °C | who.int |
Cell-Based and Biochemical Assays for Mechanistic Investigations
To understand the biological mechanisms of action of this compound, a suite of cell-based and biochemical assays is utilized. These assays provide critical data on how the compound affects cellular processes such as proliferation, survival, and signaling.
Cell viability and proliferation assays are fundamental for determining the cytotoxic or cytostatic effects of a compound. Assays like the MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) test are used to measure the metabolic activity of cells, which correlates with the number of viable cells. researchgate.net Research has shown that 28-Acetylbetulin (this compound) possesses cytotoxic activity against various human cancer cell lines. caymanchem.com For example, it has demonstrated inhibitory effects on lung (A549), colon (HT-29), and breast (MCF-7) cancer cells, with reported half-maximal inhibitory concentrations (IC₅₀) in the micromolar range. caymanchem.com
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
|---|---|---|---|
| A549 | Lung Carcinoma | 14.37 | caymanchem.com |
| HT-29 | Colon Adenocarcinoma | 10.96 | caymanchem.com |
| MCF-7 | Breast Adenocarcinoma | 11.38 | caymanchem.com |
Flow cytometry is a powerful technique used to analyze individual cells as they pass through a laser beam. For mechanistic studies of anticancer compounds, it is widely used to assess apoptosis and cell cycle distribution.
To detect apoptosis, cells are often stained with Annexin V and Propidium Iodide (PI). researchgate.net Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells. researchgate.net Studies on related betulin derivatives show that they can induce a dose-dependent increase in the apoptotic cell population. nih.govaging-us.com Analysis of the cell cycle using PI staining of DNA content can reveal if a compound causes cells to arrest in a specific phase (e.g., G0/G1, S, or G2/M). For example, treatment of HL-60 cells with betulinic acid acetate led to a time-dependent increase in the sub-G1 peak, which is indicative of apoptotic DNA fragmentation.
Western blotting is a core technique used to detect and quantify specific proteins from a complex mixture, such as a cell lysate. jacksonimmuno.com This method is indispensable for investigating the molecular pathways affected by a compound. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein. jacksonimmuno.comsigmaaldrich.com In the context of betulin derivatives, Western blotting has been used to analyze the expression of key proteins involved in apoptosis and cell survival signaling. aging-us.com For instance, studies on betulinic acid have shown it can induce apoptosis by modulating the levels of crucial regulatory proteins, such as increasing the expression of cleaved caspase-3 and cleaved PARP (Poly (ADP-ribose) polymerase), and altering the balance of pro- and anti-apoptotic proteins from the Bcl-2 family. aging-us.com
To investigate the anti-inflammatory properties of a compound, specific biochemical assays are employed to quantify inflammatory mediators.
The Griess assay is a colorimetric method used for the indirect measurement of nitric oxide (NO), a key inflammatory mediator. ozbiosciences.compromega.ca The assay detects nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO. thermofisher.commdpi.com The Griess reaction involves a two-step diazotization process where acidified nitrite reacts with sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine to produce a colored azo dye, the absorbance of which is proportional to the nitrite concentration. thermofisher.commdpi.com
The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific plate-based assay used to quantify proteins, such as cytokines (e.g., TNF-α, IL-6) and other mediators like prostaglandins. cusabio.comqiagen.com This sandwich immunoassay uses specific capture and detection antibodies to quantify the analyte of interest. immunology.org
Studies have shown that this compound has anti-inflammatory effects. It significantly inhibits the production of nitric oxide (NO) and prostaglandin (B15479496) E₂ (PGE₂) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. caymanchem.com
| Mediator Inhibited | Assay Type | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Nitric Oxide (NO) | Griess Assay | 4.7 | caymanchem.com |
| Prostaglandin E₂ (PGE₂) | ELISA | 1.7 | caymanchem.com |
Western Blotting for Protein Expression and Signaling Pathway Analysis
Ex Vivo and In Vivo Analytical Approaches in Preclinical Models for this compound Characterization
Modification of betulin at the C-28 position is a common strategy to enhance its biological activity. jpccr.eueuropa.eu The addition of an acetyl group at this position to form this compound is a known chemical transformation. nih.gov However, preclinical studies focusing on the downstream effects of this specific modification are scarce.
Research on related C-28 modified betulin derivatives offers some insight into the potential areas of investigation for this compound. For instance, studies on other ester derivatives have been conducted to evaluate their biological activities. researchgate.net In vivo studies on betulin and its other derivatives have shown effects on various tissues and have utilized histopathological analysis to assess outcomes. jpccr.eu For example, in studies involving betulinic acid, histopathological examination of lung tissue has been used to evaluate reductions in edema and inflammation markers. d-nb.info Similarly, research on other betulin derivatives has involved histopathological analysis to confirm anti-tumor activity in animal models. jpccr.eu
Biochemical marker analysis is a crucial component of preclinical in vivo studies. For betulinic acid, various biochemical parameters have been assessed in animal models of metabolic diseases, including blood glucose, plasma triglycerides, and total cholesterol. d-nb.info In the context of cancer studies, the expression of proteins involved in apoptosis, such as the Bax/Bcl-2 ratio, has been measured. d-nb.info These types of analyses would be essential to characterize the in vivo effects of this compound.
Although direct experimental data is not available, the table below outlines the types of analyses that would be pertinent for future preclinical studies on this compound, based on research into its parent compounds and other derivatives.
Table 1: Potential Ex Vivo and In Vivo Analytical Approaches for this compound
| Analytical Approach | Preclinical Model Context | Potential Biomarkers/Endpoints | Research Findings for Related Compounds (for context) |
| Histopathology | Cancer Models (e.g., Melanoma) | Tumor volume, necrosis, cellular infiltration, tissue architecture. | PEGylated betulin derivative with silver nanoparticles reduced tumor volume and inhibited secondary neoplasms in an in vivo animal study. jpccr.eu |
| Inflammation Models | Reduction of edema, inflammatory cell infiltration. | Betulinic acid reduced edema and inflammation markers in the lungs from a histological perspective. d-nb.info | |
| Biochemical Markers | Metabolic Disease Models | Blood glucose, insulin (B600854), leptin, ghrelin, plasma triglycerides, total cholesterol. | Betulinic acid treatment in hyperglycemic rats increased insulin and leptin and decreased ghrelin, triglycerides, and cholesterol. d-nb.info |
| Cancer Models | Caspase-3, Bax/Bcl-2 ratio, cytochrome c release. | In HL-60 cells, a betulinic acid derivative increased the Bax/Bcl-2 ratio and decreased mitochondrial membrane potential. d-nb.info |
Future preclinical research must focus on dedicated in vivo studies of this compound to generate specific data on its histopathological effects and its influence on a range of biochemical markers. Such studies are critical for a thorough scientific characterization of this compound.
Biotechnological Approaches for Production and Modification of Betulin 28 Acetate and Its Derivatives
Natural Occurrence and Optimized Extraction from Plant Sources
Betulin (B1666924) 28-acetate, also known as 28-O-acetylbetulin, occurs naturally in some plant species, though typically in low quantities. ontosight.aicaymanchem.com It has been identified in Maytenus chiapensis, and other 28-acyl substituted betulin derivatives have been found in the bark of the cork oak (Quercus suber L.) and the leaves of oleander (Nerium oleander L.). caymanchem.commdpi.com
However, the most abundant and economically viable source of the parent compound, betulin, is the outer bark of birch trees (Betula spp.), where it can constitute up to 30% of the dry weight. ontosight.aimdpi.com Consequently, the most common production method for Betulin 28-acetate is not direct extraction but rather semi-synthesis from the readily available betulin precursor. ontosight.aismolecule.com This process involves two key stages: first, the efficient extraction of betulin from birch bark, and second, the selective chemical acetylation of its primary hydroxyl group at the C-28 position. mdpi.comsmolecule.com
Optimized extraction of the betulin precursor is critical. Various methods have been developed to maximize yield and purity, including:
Solvent Extraction: This is the most common method, using organic solvents like ethanol (B145695), acetone, chloroform, or ethyl acetate (B1210297) to dissolve and extract triterpenoids from powdered birch bark. mdpi.com
Supercritical Fluid Extraction (SFE): Using supercritical CO2, sometimes with a co-solvent like ethanol, offers a "greener" alternative that can achieve high yields and purity. nih.gov
Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and plant material, accelerating the extraction process. mdpi.com
Once pure betulin is isolated, this compound is synthesized via selective acetylation. This is typically achieved by reacting betulin with acetic anhydride (B1165640), often in the presence of a catalyst like imidazole (B134444) or pyridine (B92270), which directs the acetylation preferentially to the more reactive primary hydroxyl group at the C-28 position over the secondary hydroxyl at C-3. mdpi.comsmolecule.com
Table 1: Natural Sources of Betulin and its Acyl Derivatives
| Compound | Plant Source | Reference |
|---|---|---|
| This compound | Maytenus chiapensis | caymanchem.com |
| 28-Acyl betulin derivatives | Quercus suber L. (Cork Oak) | mdpi.com |
| 28-Acyl betulin derivatives | Nerium oleander L. (Oleander) | mdpi.com |
| Betulin (precursor) | Betula spp. (Birch) | mdpi.com |
Microbial Biotransformation for Enhanced Yields and Novel Structures
Microbial biotransformation utilizes whole microbial cells, such as bacteria and fungi, as biocatalysts to perform specific chemical modifications on a substrate. This approach is highly valuable for modifying complex molecules like triterpenoids, often achieving high regio- and stereoselectivity that is difficult to replicate with conventional chemistry.
While direct microbial synthesis of this compound is not yet widely reported, extensive research on its parent compound, betulin, and its close relative, betulinic acid, demonstrates the vast potential of this strategy. Microorganisms can be employed to either increase the yield of the betulin precursor for subsequent acetylation or to generate novel derivatives by introducing new functional groups to the core lupane (B1675458) skeleton.
Key research findings include:
Oxidation and Hydroxylation: Fungi are particularly adept at these reactions. For instance, Armillaria luteo-virens, Aspergillus foetidus, and Aspergillus oryzae have been shown to transform betulin into betulinic acid through the oxidation of the C-28 hydroxyl group. nih.gov The fungus Cunninghamella blakesleeana can also perform this one-step transformation. nih.gov
Selective Functionalization: Bacteria like Bacillus megaterium have been used to biotransform betulinic acid into various hydroxylated derivatives, such as 3β,7β-dihydroxy-lup-20(29)-en-28-oic acid. researchgate.net This demonstrates the ability of microbes to introduce hydroxyl groups at specific positions (e.g., C-1, C-6, C-7, C-11, C-15) on the triterpenoid (B12794562) structure, creating a diverse library of new compounds. researchgate.net
These microbial transformations highlight the feasibility of developing a biocatalytic process for this compound. This could involve screening for microbes that possess native acetyltransferase activity capable of acetylating betulin at the C-28 position or using genetic engineering to introduce such an enzyme into a suitable microbial host.
Table 2: Examples of Microbial Biotransformation of the Lupane Skeleton
| Substrate | Microorganism | Reaction Type | Major Product(s) | Reference |
|---|---|---|---|---|
| Betulin | Armillaria luteo-virens | Oxidation | Betulinic acid | nih.gov |
| Betulin | Cunninghamella blakesleeana | Oxidation | Betulinic acid | nih.gov |
| Betulinic Acid | Bacillus megaterium | Hydroxylation | 3β,7β-dihydroxy-lup-20(29)-en-28-oic acid | researchgate.net |
| Betulonic Acid | Arthrobotrys sp. | Hydroxylation | 3-oxo-7β,15α-dihydroxylup-20(29)-en-28-oic acid | mdpi.com |
Enzymatic Synthesis and Cell-Free Systems
Moving from whole cells to isolated enzymes or cell-free systems offers greater control and purity in biocatalysis. These methods eliminate issues of substrate transport across cell membranes and avoid competing metabolic pathways.
Enzymatic Synthesis: The synthesis of this compound is an esterification reaction, a transformation for which lipases are exceptionally well-suited. Lipase-catalyzed acylation is an established and efficient method for producing betulin derivatives.
High Selectivity: A key advantage of enzymatic synthesis is the ability to achieve high selectivity. For instance, the enzyme Novozym 435, a lipase (B570770) from Candida antarctica, is widely used to catalyze the acylation of the C-3 hydroxyl group of betulinic acid. scialert.net This same principle can be applied to the C-28 hydroxyl group of betulin. By choosing the appropriate enzyme and reaction conditions, it is possible to selectively acetylate the primary C-28 hydroxyl group of betulin, leaving the less reactive secondary C-3 hydroxyl group untouched, thus directly yielding this compound. mdpi.com
Mild Conditions: Enzymatic reactions proceed under mild conditions (e.g., lower temperatures and neutral pH), which prevents the degradation of sensitive substrates and reduces energy consumption compared to traditional chemical methods. scialert.net
Cell-Free Systems: Cell-free systems represent a more advanced approach where the entire metabolic pathway is reconstructed in vitro using a mixture of purified enzymes or a crude cell lysate. This technology offers several advantages:
No cell wall barrier, allowing for direct access to enzymes.
Avoidance of product/intermediate toxicity to a living host.
Precise control over reaction conditions and stoichiometry.
A cell-free system for this compound production could be designed to convert a simple precursor like acetyl-CoA and a betulin-derived substrate into the final product. While complex, this approach holds promise for high-yield, on-demand production of valuable compounds and is an active area of research for the synthesis of various biochemicals. nih.gov
Metabolic Engineering for Sustainable Production
Metabolic engineering offers the most advanced and potentially sustainable route for producing this compound by redesigning the metabolism of a microbial host, such as the yeast Saccharomyces cerevisiae or Yarrowia lipolytica. rsc.orgnih.gov These organisms can be engineered to convert simple carbon sources like glucose or acetate into complex triterpenoids. nih.govnih.gov
The strategy for engineering a microbe to produce this compound involves several key steps:
Enhancing Precursor Supply: The core of triterpenoid production lies in boosting the native mevalonate (B85504) (MVA) pathway to increase the supply of the universal isoprene (B109036) precursors and, subsequently, 2,3-oxidosqualene (B107256). This is achieved by overexpressing rate-limiting enzymes in the pathway. rsc.org
Redirecting Carbon Flux: To channel precursors toward the desired product, competing metabolic pathways are downregulated or knocked out. A common target is the lanosterol (B1674476) synthase gene (ERG7), which diverts 2,3-oxidosqualene towards sterol synthesis. By reducing its activity, more precursor becomes available for the heterologous triterpenoid pathway. rsc.org
Introducing the Betulin Pathway: Genes from plants are introduced into the yeast to build the lupane skeleton. This includes a lupeol (B1675499) synthase to cyclize 2,3-oxidosqualene into lupeol, followed by cytochrome P450 enzymes that oxidize lupeol to create betulin. rsc.orgresearchgate.net
Final Acetylation Step: The final and crucial step for producing this compound would be the introduction of a gene encoding an acetyltransferase enzyme. This enzyme must be capable of selectively transferring an acetyl group from acetyl-CoA to the C-28 hydroxyl group of the newly synthesized betulin.
Optimization and Cofactor Engineering: Production is further enhanced by optimizing fermentation conditions and ensuring a sufficient supply of necessary cofactors, such as NADPH, which is required by the P450 enzymes. rsc.orgnih.gov This can be achieved by engineering the host's central carbon metabolism. nih.govresearchgate.net
This modular approach has already been used to achieve high titers of betulinic acid in yeast, demonstrating the platform's viability for producing a wide range of complex triterpenoids, including this compound. rsc.orgresearchgate.net
Table 3: Key Strategies in Metabolic Engineering for Triterpenoid Production in Yeast
| Engineering Strategy | Target/Method | Purpose | Reference |
|---|---|---|---|
| Upstream Pathway Engineering | Overexpression of mevalonate (MVA) pathway genes | Increase supply of precursor 2,3-oxidosqualene | rsc.org |
| Flux Redirection | Downregulation of lanosterol synthase (ERG7) | Prevent diversion of precursors to sterol synthesis | rsc.org |
| Heterologous Pathway Introduction | Expression of plant-derived lupeol synthase and P450 oxidases | Synthesize the core betulin skeleton | rsc.orgresearchgate.net |
| Cofactor Engineering | Engineering redox pathways to increase NADPH/NADP+ ratio | Provide sufficient reducing power for P450 enzymes | nih.gov |
| Subcellular Engineering | Targeting enzymes to specific organelles (e.g., mitochondria) | Overcome precursor limitations and compartmentalize the pathway | rsc.org |
| Feedstock Optimization | Engineering pathways to utilize alternative carbons like acetate | Reduce costs and improve sustainability | nih.govnih.gov |
Future Research Perspectives and Methodological Advancements for Betulin 28 Acetate Research
Elucidation of Undefined Molecular Targets and Pathways
A primary objective for future research is the precise identification of the molecular targets and signaling pathways modulated by Betulin (B1666924) 28-acetate. While the parent compound, betulin, is known to induce apoptosis in cancer cells through the mitochondrial (intrinsic) pathway and influence pro-inflammatory cytokines, the specific effects of the 28-acetate modification remain largely undefined. nih.govnih.gov The acetylation at the C-28 position could potentially alter the binding affinity for known targets or enable interaction with entirely new ones.
Future studies should employ a range of biochemical and molecular biology techniques to deconstruct the compound's mechanism of action. Techniques such as thermal proteome profiling, which identifies target proteins based on shifts in their thermal stability upon ligand binding, could be invaluable. acs.org Furthermore, detailed investigations are needed to determine if Betulin 28-acetate affects key cellular processes regulated by enzymes like topoisomerases or signaling molecules involved in cell survival and proliferation, which are known targets for other triterpenoids. nih.gov Uncovering these molecular interactions is a critical step, as it provides the rationale for specific therapeutic applications and the design of second-generation analogues. acs.org
Development of Advanced Delivery Systems for Preclinical Applications
A significant hurdle in the preclinical development of betulin and its derivatives, including this compound, is their inherent hydrophobicity, which leads to poor solubility and limited bioavailability. nih.govresearchgate.netdoi.org Overcoming this challenge is essential for effective systemic administration and achieving therapeutic concentrations in target tissues. Future research must therefore focus on the design and evaluation of advanced drug delivery systems.
Nano-based carriers are a particularly promising avenue. nih.govresearchgate.net These systems can enhance solubility, protect the compound from premature degradation, and potentially offer targeted delivery to pathological sites. The development of such formulations for this compound will be crucial for its successful preclinical evaluation in animal models. researchgate.net
Table 1: Potential Advanced Delivery Systems for this compound
| Delivery System Category | Specific Examples | Rationale for Use with this compound |
| Organic Nanoparticles | Micelles, Liposomes, Polymeric Nanoparticles, Conjugates | Encapsulates the hydrophobic compound, improving aqueous dispersibility and circulation time. researchgate.netnih.gov |
| Inorganic Nanoparticles | Gold Nanoparticles, Carbon Nanotubes | Serve as a stable core for drug attachment, can be functionalized for targeting. researchgate.netnih.gov |
| Microparticles | Polymer-based microcapsules | Allows for controlled or sustained release, potentially reducing dosing frequency. nih.gov |
| Topical/Local Systems | Gels, Emulsions, Scaffolds | Suitable for localized applications, such as in skin cancer models, leveraging the known dermatological effects of betulin. nih.govresearchgate.net |
Exploration of Synergistic Therapeutic Combinations in Preclinical Models
Combination therapies are a cornerstone of modern medicine, particularly in oncology, as they can enhance efficacy, overcome drug resistance, and reduce toxicity. biorxiv.org Exploring the synergistic potential of this compound with existing therapeutic agents is a logical and promising research direction. Preclinical studies on related compounds have already demonstrated the validity of this approach; for instance, betulinic acid acts synergistically with EGFR-TKIs in non-small cell lung cancer models, and betulin enhances the effects of cryotherapy for actinic keratoses. nih.govresearchgate.net
Future preclinical studies should investigate combinations of this compound with a variety of agents in relevant disease models. This could include standard-of-care chemotherapeutics, targeted molecular therapies, and immunotherapy agents. High-throughput screening of drug combinations can efficiently identify promising pairs for further investigation. acs.org The goal is to identify combinations that result in a greater therapeutic effect than the sum of the individual agents, a phenomenon that could fast-track the compound's path toward clinical consideration. biorxiv.orgacs.org
Integration of Omics Technologies (e.g., Proteomics, Metabolomics, Genomics) for Comprehensive Mechanistic Insight
To gain a holistic understanding of the biological effects of this compound, future research should integrate various "omics" technologies. axcelead-us.com These high-throughput methods provide a global snapshot of cellular changes at the level of genes (genomics), RNA transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics), offering an unbiased view of the compound's mechanism of action and identifying potential biomarkers. nih.govnih.gov
By applying these technologies, researchers can move beyond a single-target perspective to map the complex network of pathways affected by the compound. cd-genomics.com For example, proteomics can identify proteins that directly bind to this compound or whose expression levels change upon treatment. acs.org Metabolomics can reveal shifts in cellular metabolism, providing clues about the metabolic pathways being perturbed. cd-genomics.com Integrating these multi-omics datasets can uncover novel mechanisms, explain observed physiological effects, and help stratify patient populations who are most likely to respond to treatment. axcelead-us.comnih.gov
Table 2: Application of Omics Technologies in this compound Research
| Omics Technology | Research Question Addressed | Potential Insights |
| Genomics / Transcriptomics | How does this compound alter gene expression? | Identification of regulated genes and pathways; discovery of genetic biomarkers for sensitivity or resistance. nih.gov |
| Proteomics | What proteins does this compound interact with? How does it alter the proteome? | Direct target identification; understanding post-translational modifications and effects on protein networks. nih.gov |
| Metabolomics | How does this compound affect cellular metabolism? | Revealing impacts on metabolic pathways (e.g., glycolysis, lipid metabolism); identifying metabolic biomarkers of drug activity. nih.govcd-genomics.com |
Computational Design of Novel this compound Analogues with Improved Efficacy and Selectivity
Computational chemistry and molecular modeling offer powerful tools to accelerate the drug discovery process. frontiersin.org For this compound, these in silico methods can be used to design novel analogues with enhanced therapeutic properties. By creating a computational model of the compound's interaction with a putative target, researchers can predict how structural modifications would impact binding affinity and activity.
This structure-based drug design approach can guide the synthesis of new derivatives. For example, modifications at the C-3 or C-28 positions of the betulin scaffold are known to significantly influence biological activity. researchgate.net Computational methods can help prioritize which modifications are most likely to improve efficacy, selectivity, or pharmacokinetic properties, thereby streamlining the synthetic chemistry effort and focusing resources on the most promising candidates. frontiersin.orgppm.edu.pl Pharmacophore modeling can also be used to screen virtual libraries for other compounds that might share a similar mechanism of action. frontiersin.org
Challenges and Opportunities in Preclinical Drug Development
The preclinical development of this compound faces several challenges, but also presents significant opportunities. The primary challenge, common to many natural products, is translating promising in vitro activity into in vivo efficacy. texilajournal.com This gap is often due to poor pharmacokinetic properties like low solubility and bioavailability. nih.govresearchgate.net A successful preclinical program will depend heavily on overcoming these issues through formulation strategies, as discussed in section 7.2.
Another challenge is the rigorous process of generating the comprehensive data required for an Investigational New Drug (IND) application. This involves extensive characterization of the compound's activity and mechanism in multiple preclinical models. texilajournal.com
Despite these hurdles, the opportunities are substantial. Betulin-related compounds have demonstrated a wide range of biological activities, suggesting that this compound may have therapeutic potential in various diseases, including cancer. nih.govnih.gov The opportunity lies in systematically exploring these possibilities. The development of a novel agent with a potentially new mechanism of action is a significant driving force. nih.gov Furthermore, the challenges themselves present opportunities for innovation in fields like drug delivery and computational chemistry, ultimately contributing to the broader advancement of natural product-based drug discovery. umcs.eu
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
